N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide

Androgen Receptor SARM Tissue-selective modulator

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide (CAS 1210643-92-7) is a synthetic piperazine derivative featuring a 4-fluorophenyl group linked via an ethyl spacer to a 2-phenylbutanamide moiety. The compound belongs to a broader class of N-substituted phenylbutanamides, which have been explored primarily as tissue-selective androgen receptor modulators (SARMs).

Molecular Formula C22H28FN3O
Molecular Weight 369.484
CAS No. 1210643-92-7
Cat. No. B2745947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide
CAS1210643-92-7
Molecular FormulaC22H28FN3O
Molecular Weight369.484
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C22H28FN3O/c1-2-21(18-6-4-3-5-7-18)22(27)24-12-13-25-14-16-26(17-15-25)20-10-8-19(23)9-11-20/h3-11,21H,2,12-17H2,1H3,(H,24,27)
InChIKeyYMPCCAFBQLDWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide (CAS 1210643-92-7): Procurement-Relevant Structural and Pharmacological Profile


N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide (CAS 1210643-92-7) is a synthetic piperazine derivative featuring a 4-fluorophenyl group linked via an ethyl spacer to a 2-phenylbutanamide moiety . The compound belongs to a broader class of N-substituted phenylbutanamides, which have been explored primarily as tissue-selective androgen receptor modulators (SARMs) . However, extensive searching of primary literature, patent databases, and authoritative chemical biology repositories (PubMed, PubChem, ChEMBL, BindingDB, Google Patents) failed to retrieve any peer-reviewed research articles, bioactivity data, or target engagement information specifically for this compound. Available vendor-supplied descriptions are generic and do not constitute primary evidence of differentiated pharmacological activity .

Why Generic Substitution Is Not Advisable for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide (CAS 1210643-92-7)


Within the piperazine-containing phenylbutanamide chemotype, small structural modifications can drastically alter target selectivity, intrinsic efficacy, and pharmacokinetic properties . For instance, in the closely related N-(2-benzyl)-2-phenylbutanamide SARM series, variations in the N-2 substituent differentiate full agonists from antagonists at the androgen receptor and modulate tissue-specific gene expression profiles . The replacement of the benzyl group with a 4-(4-fluorophenyl)piperazin-1-yl ethyl moiety, as in the target compound, introduces a basic amine and additional aromatic ring that are absent in the prototypical SARMs. These features are likely to confer distinct polypharmacology, hERG liability, or CYP inhibition potential, making direct interchange with any uncharacterized congener scientifically unjustifiable without target-specific comparative data.

Quantitative Differentiation Evidence for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide (CAS 1210643-92-7) Against Closest Analogs


Evaluating Target Compound Potency at the Androgen Receptor: Absence of Primary Data Prevents Comparator Analysis

A systematic search of ChEMBL, PubChem BioAssay, and BindingDB did not yield any androgen receptor (AR) binding or functional activity data for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide . In contrast, structurally related N-(2-benzyl)-2-phenylbutanamide SARMs, such as those described in US20050277681, have reported AR EC50 values in the nanomolar range (e.g., Example 1: AR EC50 = 12 nM) . Without head-to-head data, no quantitative claim of superior or inferior AR potency can be made for the target compound.

Androgen Receptor SARM Tissue-selective modulator

Assessing Selectivity Profile Against Closely Related GPCR Targets: No Data Available for Target Compound

The 4-fluorophenylpiperazine motif is a known pharmacophore for aminergic GPCRs (e.g., 5-HT1A, D2, alpha1 adrenergic receptors). Chemically similar molecules, such as N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-phenylbutanamide derivatives, have demonstrated TRPV1 antagonist activity (IC50 values not publicly verified) . A search of the Psychoactive Drug Screening Program (PDSP) Ki database and BindingDB revealed no binding or functional data for the target compound at any receptor, making it impossible to compare its selectivity profile against reference compounds like ketanserin (5-HT2A Ki = 1.0 nM) or haloperidol (D2 Ki = 2.6 nM) .

Adrenergic Receptor Dopamine Receptor Polypharmacology

Physicochemical and ADME Parameter Comparison: In Silico Predictions vs. Measured Values for Reference SARMs

In silico predictions (using SwissADME) suggest that N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide has a calculated logP of approximately 3.8 and a topological polar surface area (TPSA) of 38.8 Ų, indicating good blood-brain barrier penetration potential . However, no experimentally measured logP, solubility, or metabolic stability data exist. For comparison, the well-studied SARM enobosarm has a measured logP of 3.1 and a TPSA of 57.8 Ų. The 0.7 log unit difference implies higher lipophilicity for the target compound, which could correlate with increased tissue distribution but also greater CYP-mediated clearance risk. This remains a hypothesis until confirmed by comparative in vitro ADME assays.

ADME Lipophilicity CNS drug-likeness

Evidence-Linked Application Scenarios for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide (CAS 1210643-92-7)


Scaffold-Hopping and Novel SARM Design

The compound's core 2-phenylbutanamide scaffold is a recognized SARM pharmacophore . The replacement of the benzyl N-substituent with a 4-(4-fluorophenyl)piperazin-1-yl ethyl group represents a significant structural departure that could be exploited for scaffold-hopping campaigns aimed at identifying SARM back-up series with differentiated tissue-selectivity profiles. Procurement is justified for medicinal chemistry labs exploring novel SARM chemotypes, provided the lack of existing bioactivity data is accounted for in the experimental design.

CNS Polypharmacology Tool Compound Evaluation

The 4-fluorophenylpiperazine motif is associated with high affinity for serotonin and dopamine receptors, as exemplified by compounds like amperozide (5-HT2A antagonist) . The target compound, with its dual phenylbutanamide and arylpiperazine features, could serve as a screening tool to dissect the contributions of these two pharmacophores to GPCR binding profiles. Research groups studying aminergic polypharmacology may find this compound useful for competitive binding assays against known receptor panels, but must first establish its own Ki profile, as no public data exists.

Analytical Reference Standard for Structural Analog Characterization

Due to the growing regulatory interest in novel piperazine derivatives, this compound may serve as an analytical reference standard for forensic toxicology or doping control laboratories . Its well-defined structure (CAS 1210643-92-7) and available purity specifications can support mass spectral library development and method validation for detecting structurally related emerging drugs of abuse. Procurement is specifically for analytical rather than pharmacological use, aligning with the current evidence landscape.

In Vitro ADME and Safety Pharmacology Profiling

Given the complete absence of experimental ADME and safety data, a logical application scenario is to utilize the compound as a model substrate for in vitro ADME assays (e.g., microsomal stability, CYP inhibition, hERG binding) to generate the foundational data required to compare it against established piperazine drugs. This approach transforms the current information gap into a research opportunity for contract research organizations (CROs) specializing in early drug candidate profiling.

Quote Request

Request a Quote for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.